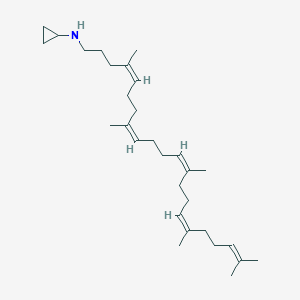
Trisnorsqualene CA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisnorsqualene cyclopropylamine is a derivative of squalene, a natural organic compound primarily found in shark liver oil and other fish oils. This compound is notable for its ability to inhibit cholesterol synthesis, making it a subject of interest in biochemical and medical research .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Trisnorsqualen-Cyclopropylamin wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Squalen beteiligt istDie Reaktionsbedingungen erfordern oft spezifische Katalysatoren und kontrollierte Umgebungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden nicht umfassend dokumentiert sind, bietet die Synthese von Trisnorsqualen-Cyclopropylamin im Labor ein grundlegendes Verständnis, das für industrielle Zwecke skaliert werden kann. Der Prozess beinhaltet die Verwendung der Hochleistungsflüssigkeitschromatographie zur Reinigung der Verbindung und zur Sicherstellung ihrer Wirksamkeit .
Analyse Chemischer Reaktionen
Reaktionstypen
Trisnorsqualen-Cyclopropylamin unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel gefördert wird.
Reduktion: Die Verbindung kann auch eine Reduktion erfahren, bei der sie Elektronen oder Wasserstoffatome aufnimmt.
Substitution: Bei dieser Reaktion wird eine funktionelle Gruppe im Molekül durch eine andere ersetzt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen finden typischerweise unter kontrollierten Temperaturen und Drücken statt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene sauerstoffhaltige Derivate ergeben, während die Reduktion gesättigtere Verbindungen produzieren kann .
Wissenschaftliche Forschungsanwendungen
Trisnorsqualen-Cyclopropylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen von Cyclopropanierungs- und Aminierungsreaktionen zu untersuchen.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse untersucht, insbesondere im Zusammenhang mit der Cholesterinsynthese.
Medizin: Aufgrund seiner Fähigkeit, die Cholesterinsynthese zu hemmen, wird es als potenzieller therapeutischer Wirkstoff für Erkrankungen im Zusammenhang mit erhöhtem Cholesterinspiegel erforscht.
Wirkmechanismus
Trisnorsqualen-Cyclopropylamin übt seine Wirkung aus, indem es bestimmte Enzyme hemmt, die an der Cholesterinsynthese beteiligt sind. Es zielt hauptsächlich auf Squalen-Monooxygenase ab, ein Enzym, das für die Umwandlung von Squalen in Squalenoxid verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert die Verbindung effektiv die Cholesterinproduktion .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trisnorsqualen-N-methylcyclopropylamin: Ein weiteres Derivat von Squalen, diese Verbindung hemmt auch die Cholesterinsynthese, zielt aber auf ein anderes Enzym, 2,3-Oxidosqualen-Cyclase, ab.
Einzigartigkeit
Trisnorsqualen-Cyclopropylamin ist einzigartig durch seine spezifische Hemmung von Squalen-Monooxygenase, was es zu einem wertvollen Werkzeug für die Untersuchung der Cholesterinsynthese und die Entwicklung potenzieller therapeutischer Wirkstoffe macht .
Eigenschaften
CAS-Nummer |
123594-76-3 |
|---|---|
Molekularformel |
C30H51N |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
N-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C30H51N/c1-25(2)13-9-16-28(5)19-10-17-26(3)14-7-8-15-27(4)18-11-20-29(6)21-12-24-31-30-22-23-30/h13-15,19-20,30-31H,7-12,16-18,21-24H2,1-6H3/b26-14+,27-15+,28-19+,29-20+ |
InChI-Schlüssel |
AWTJYTFLSJBJTO-CQNOQWDGSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCCNC1CC1)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
Synonyme |
trisnorsqualene CA trisnorsqualene cyclopropylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















